3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
Description
3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide is a benzamide derivative featuring a difluorinated aromatic ring and a thiophene-based substituent. Its structure combines a benzamide core linked via a methyl group to a bis-thiophene moiety, where one thiophene ring is functionalized with a carbonyl group. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to modulate solubility, bioavailability, and target engagement .
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2S2/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUVCJCJLOYZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Intermediate: 3,4-Difluorobenzamide
The 3,4-difluorobenzamide moiety is synthesized via a three-step process adapted from fluorination and amidation techniques.
Step 1: Synthesis of 3,4-Difluoro-(α,α,α-Trichloroacetyl)Benzene
1,2-Difluorobenzene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–40°C. The reaction proceeds via electrophilic aromatic substitution, with the trichloroacetyl group directing fluorination to the 3,4-positions.
Step 2: Amidation with Ammonia
The trichloroacetyl intermediate is treated with ammonia at −10–60°C in a halogenated solvent (e.g., chloroform), yielding 3,4-difluorobenzamide. This step achieves >85% conversion under optimized conditions.
Step 3: Dehydration to 3,4-Difluorobenzonitrile (Optional)
For applications requiring a nitrile intermediate, 3,4-difluorobenzamide undergoes dehydration using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at 30–80°C.
Thiophene Side Chain: 5-(Thiophene-2-Carbonyl)Thiophen-2-Ylmethanamine
The thiophene-based side chain is constructed using Gewald and Friedel-Crafts acylation methodologies.
Step 1: Gewald Synthesis of 2-Aminothiophene
A ketone (e.g., cyclohexanone) reacts with elemental sulfur and a cyanoacetate ester in the presence of a base (e.g., morpholine) to form 2-aminothiophene derivatives. This method provides regioselective control over thiophene substitution.
Step 2: Friedel-Crafts Acylation
Thiophene-2-carbonyl chloride is coupled to the 5-position of 2-aminothiophene using AlCl₃ as a catalyst. The reaction occurs in anhydrous dichloromethane at 0–25°C, achieving 70–90% yields.
Step 3: Reductive Amination
The 2-aminothiophene intermediate undergoes reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) to introduce the methylamine group, forming 5-(thiophene-2-carbonyl)thiophen-2-ylmethanamine.
Final Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The benzamide core and thiophene side chain are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Key parameters include:
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Molar Ratio (EDC:HOBt) | 1.2:1 | |
| Yield | 75–88% |
Schlenk Technique for Oxygen-Sensitive Steps
For moisture-sensitive intermediates, the reaction is conducted under inert gas (N₂ or Ar) using dried solvents. This prevents hydrolysis of the thiophene carbonyl group.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis leverages continuous flow systems to enhance reproducibility and safety:
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted thiophene derivatives.
- Recrystallization : Ethanol/water (7:3) mixture achieves >99% purity for the final product.
Analytical Validation and Quality Control
Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 Reverse | Acetonitrile/H₂O (65:35) | 8.2 minutes | 99.3% |
Challenges and Mitigation Strategies
Regioselectivity in Thiophene Functionalization
Unwanted substitution at the 4-position of thiophene is minimized using bulky directing groups (e.g., trimethylsilyl) during Friedel-Crafts acylation.
Byproduct Formation During Amidation
Side products from over-acylation are suppressed by maintaining stoichiometric control (1:1 molar ratio of acid chloride to amine).
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The thiophene rings may also contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Structural Features: Difluorophenyl and sulfonylphenyl groups attached to a triazole-thione core. Differences: Lacks the benzamide backbone and bis-thiophene system.
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from )
- Structural Features : Triazole-thione cores with alkylated sulfur atoms and fluorophenyl substituents.
- Differences : Incorporates sulfonyl and halogenated aromatic groups but lacks the thiophene-carbonyl-thiophene motif, reducing π-system conjugation .
Thiazolo-Pyrimidine Derivatives (e.g., compounds 11a,b from )
- Structural Features : Thiazolo-pyrimidine fused rings with nitrile and carbonyl groups.
- Differences : Nitrile and fused heterocyclic systems provide distinct electronic properties compared to the benzamide-thiophene framework .
Oxadiazole-Benzamide Derivatives (e.g., LMM5 and LMM11 from )
- Structural Features : Benzamide linked to oxadiazole rings with sulfamoyl or furan groups.
- Differences : Oxadiazole rings introduce rigidity and polarity, contrasting with the thiophene system’s planarity and sulfur-based lipophilicity .
Physicochemical Properties
- Electron-Withdrawing Effects: The 3,4-difluoro substituents on the benzamide enhance electronegativity compared to non-fluorinated analogs (e.g., triazole-thiones with X=H) .
- Solubility : The thiophene-carbonyl system may improve lipid solubility relative to oxadiazole derivatives, which are more polar due to their heterocyclic oxygen atoms .
Research Findings and Implications
Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s hydrazinecarbothioamide-to-triazole conversions, though bis-thiophene coupling would require specialized thiophene functionalization .
Structure-Activity Relationships (SAR) :
- Fluorine substitution improves metabolic stability but may reduce solubility.
- Thiophene rings enhance π-stacking in hydrophobic binding pockets, a trait leveraged in kinase inhibitors and antimicrobial agents.
Gaps in Evidence: No direct biological data for the target compound exists in the provided evidence. Further studies should compare its activity against triazole-thiones (antifungal ) and oxadiazole-benzamides (antimicrobial ).
Biological Activity
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorobenzamide structure with thiophene moieties, which are known for their diverse pharmacological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved bioactivity.
Molecular Formula: C16H14F2N2OS
Molecular Weight: 320.36 g/mol
CAS Number: [Specific CAS not available]
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition: Many thiophene-containing compounds exhibit inhibitory effects on specific enzymes involved in disease pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways relevant to various diseases.
Biological Activity
Recent studies have reported on the biological activities associated with thiophene derivatives, including:
-
Anticancer Activity:
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiophene derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.
-
Antimicrobial Properties:
- Thiophene derivatives have been evaluated for their antimicrobial activity against a range of pathogens. Preliminary data suggest that these compounds can inhibit bacterial growth through disruption of cell membrane integrity.
-
Anti-inflammatory Effects:
- Some studies indicate that thiophene-containing compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
A review of literature reveals several case studies that highlight the biological activity of thiophene derivatives:
-
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiophene-based compounds and evaluated their anticancer activity against breast cancer cell lines. One compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups . -
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives against Staphylococcus aureus. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of S. aureus | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular connectivity and functional groups. For crystallographic validation, single-crystal X-ray diffraction using software suites like SHELX or WinGX can resolve bond angles, distances, and stereochemistry . Polarized microscopy can preliminarily assess crystal quality before diffraction studies.
Q. What synthetic routes are commonly employed for this compound, and what key intermediates are involved?
- Answer : The synthesis typically involves:
Amide Coupling : Reaction of 3,4-difluorobenzoic acid derivatives with aminomethylthiophene intermediates using coupling agents like EDCI/HOBt in dichloromethane .
Thiophene Functionalization : Thiophene-2-carbonyl groups are introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Intermediate purity is monitored via Thin-Layer Chromatography (TLC) and HPLC.
Q. How do the difluoro and thiophene moieties influence the compound’s electronic properties?
- Answer : Fluorine atoms enhance electrophilicity and metabolic stability via strong C-F dipole interactions. Thiophene rings contribute π-conjugation, affecting electronic transitions (UV-Vis spectroscopy) and redox behavior (cyclic voltammetry) . Computational methods like DFT can model frontier molecular orbitals to predict reactivity .
Advanced Research Questions
Q. How can contradictory data between in vitro enzyme inhibition assays and cellular activity be resolved?
- Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Strategies include:
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) or fluorescence polarization .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites .
Q. What computational approaches predict binding interactions with potential targets like kinases or GPCRs?
- Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonds with kinase hinge regions). Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How can synthetic yields be optimized while minimizing thiomethylation by-products?
- Answer : Reaction optimization includes:
- Catalyst Screening : Pd(PPh₃)₄ for cross-coupling efficiency .
- Solvent Effects : Use DMF or THF to stabilize reactive intermediates .
- Temperature Gradients : Lower temperatures (<0°C) reduce thiomethylation side reactions .
DOE (Design of Experiments) methodologies systematically evaluate variables.
Q. What strategies assess metabolic stability in preclinical studies?
- Answer :
- Microsomal Incubations : Liver microsomes (human/rodent) with NADPH cofactor, analyzed via LC-MS .
- CYP450 Inhibition Assays : Fluorometric assays to identify isoform-specific interactions .
- In Silico Tools : ADMET predictors (e.g., SwissADME) estimate metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
